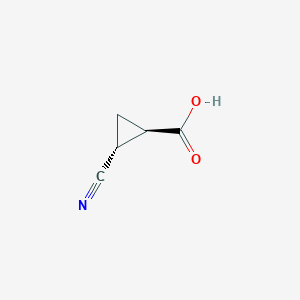

trans-2-Cyanocyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,2R)-2-cyanocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c6-2-3-1-4(3)5(7)8/h3-4H,1H2,(H,7,8)/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCBCXRMDAOFOT-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101246400 | |

| Record name | rel-(1R,2R)-2-Cyanocyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101246400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39891-82-2 | |

| Record name | rel-(1R,2R)-2-Cyanocyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39891-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2R)-2-Cyanocyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101246400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,2R)-2-cyanocyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to trans-2-Cyanocyclopropane-1-carboxylic acid: A Versatile Building Block in Modern Chemistry

Introduction: The Strategic Value of Strained Ring Systems

In the landscape of medicinal chemistry and organic synthesis, the pursuit of novel molecular architectures that confer advantageous physicochemical and biological properties is relentless. Among the scaffolds that have garnered significant attention are strained ring systems, particularly the cyclopropane moiety. The unique structural and electronic properties of the cyclopropane ring—resulting from its high degree of s-character in C-C bonds and inherent ring strain—make it a powerful design element. It can act as a conformationally restricted bioisostere for double bonds or larger aliphatic chains, often leading to improved metabolic stability, enhanced binding affinity to biological targets, and favorable solubility profiles.[1][2]

This guide focuses on trans-2-Cyanocyclopropane-1-carboxylic acid , a bifunctional building block that combines the rigidity of the cyclopropane core with the versatile reactivity of both a carboxylic acid and a nitrile group. This strategic combination allows for orthogonal chemical modifications, positioning it as a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[3][4] This document provides a comprehensive overview of its chemical properties, plausible synthetic routes, reactivity profile, and applications, designed for researchers and professionals in drug development and chemical synthesis.

Core Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is critical for its application in synthesis and formulation. While extensive experimental data for this specific compound is not widely published, a combination of supplier information and analogy to related structures allows for the compilation of key characteristics.

| Property | Value | Source(s) |

| CAS Number | 39891-82-2 | [5] |

| Molecular Formula | C₅H₅NO₂ | [5] |

| Molecular Weight | 111.10 g/mol | [5] |

| IUPAC Name | (1R,2R)-rel-2-Cyanocyclopropane-1-carboxylic acid | - |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa | ~4.5 (estimated by analogy to cyclopropanecarboxylic acid) | [6] |

| Solubility | Expected to be soluble in polar organic solvents (e.g., MeOH, THF, DMSO) and aqueous base. | - |

Synthesis and Stereochemical Control

The synthesis of this compound presents a stereochemical challenge: the controlled formation of the trans isomer is paramount. While no single, peer-reviewed protocol is ubiquitously cited, analysis of patent literature reveals effective strategies. A plausible and efficient route involves the cyclopropanation of an activated alkene followed by hydrolysis.

Plausible Synthesis Protocol (Based on Patent Literature)

This protocol is a composite representation based on established chemical principles for cyclopropanation and hydrolysis, as outlined in Chinese patents CN103864635A and CN1073985C.[5] The core principle is the Michael-initiated ring closure (MIRC) reaction.

Step 1: Synthesis of Diethyl 2-cyanocyclopropane-1,1-dicarboxylate

-

To a stirred solution of sodium ethoxide (1.1 equivalents) in absolute ethanol at 0-5 °C, add ethyl cyanoacetate (1.0 equivalent).

-

Stir the resulting solution for 15 minutes to ensure complete formation of the enolate.

-

Add 1,2-dibromoethane (1.05 equivalents) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC or GC-MS.

-

Cool the reaction mixture, filter off the precipitated sodium bromide, and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation to yield diethyl 2-cyanocyclopropane-1,1-dicarboxylate.

Step 2: Hydrolysis and Decarboxylation to form trans- and cis-2-Cyanocyclopropane-1-carboxylic acid

-

Suspend the diethyl 2-cyanocyclopropane-1,1-dicarboxylate in a 6 M aqueous hydrochloric acid solution.

-

Heat the mixture to reflux (controlled at a temperature below 80°C to minimize potential epimerization of the trans isomer) for 12-18 hours until saponification and decarboxylation are complete.[5]

-

Cool the solution to room temperature and extract with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a mixture of cis- and this compound.

Step 3: Isolation of the trans-Isomer The separation of cis and trans isomers can be achieved by fractional crystallization or, more elegantly, by exploiting differences in the pKa values of the isomers, as described in U.S. Patent 4,306,077A.[7]

-

Dissolve the isomeric mixture in an aqueous solution of sodium hydroxide (1.0 equivalent) to form the sodium carboxylate salts.

-

Slowly and carefully acidify the stirred solution by bubbling carbon dioxide gas through it or by the dropwise addition of a weak acid like acetic acid.

-

The less acidic isomer (often the cis isomer in related systems) will precipitate out of the solution first as the free carboxylic acid.[7]

-

Filter the mixture to remove the precipitated isomer.

-

Further acidify the filtrate with a strong acid (e.g., 2 M HCl) to a pH of ~2 to precipitate the desired trans-isomer.

-

Collect the this compound by filtration, wash with cold water, and dry under vacuum.

Caption: Synthesis workflow for this compound.

Spectroscopic and Analytical Characterization

| Technique | Feature | Expected Range / Pattern | Rationale |

| ¹H NMR | -COOH | δ 10.0 - 13.0 ppm (broad singlet) | Deshielded, acidic proton, subject to hydrogen bonding and exchange. |

| -CH-CN | δ 2.0 - 2.5 ppm (multiplet) | Cyclopropyl proton alpha to the electron-withdrawing nitrile group. | |

| -CH-COOH | δ 1.8 - 2.3 ppm (multiplet) | Cyclopropyl proton alpha to the carbonyl group. | |

| -CH₂- | δ 1.2 - 1.8 ppm (multiplets) | Diastereotopic methylene protons of the cyclopropane ring. | |

| ¹³C NMR | -COOH | δ 170 - 180 ppm | Characteristic chemical shift for a carboxylic acid carbonyl carbon. |

| -C≡N | δ 115 - 125 ppm | Typical range for a nitrile carbon. | |

| -CH-CN & -CH-COOH | δ 20 - 35 ppm | Shielded sp³ carbons of the cyclopropane ring, shifted downfield by substituents. | |

| -CH₂- | δ 10 - 20 ppm | Shielded methylene carbon of the cyclopropane ring. | |

| IR Spectroscopy | O-H stretch | 2500 - 3300 cm⁻¹ (very broad) | Characteristic of a hydrogen-bonded carboxylic acid. |

| C-H stretch (sp³) | 2850 - 3000 cm⁻¹ (on top of O-H) | Aliphatic C-H bonds. | |

| C≡N stretch | 2240 - 2260 cm⁻¹ (sharp, medium) | Diagnostic for the nitrile functional group. | |

| C=O stretch | 1700 - 1725 cm⁻¹ (strong, sharp) | Carbonyl of a saturated, hydrogen-bonded carboxylic acid. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 111 (for EI) | Corresponds to the molecular weight. |

| Protonated Molecule | m/z = 112 [M+H]⁺ (for ESI+) | Commonly observed in electrospray ionization. | |

| Key Fragments | Loss of -COOH (m/z = 66), Loss of H₂O from [M+H]⁺ | Characteristic fragmentation patterns for carboxylic acids. |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its two functional groups, allowing for selective transformations.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, providing access to a range of derivatives:

-

Esterification: Reaction with alcohols under acidic conditions (e.g., H₂SO₄) or using coupling agents yields the corresponding esters.

-

Amide Coupling: Activation with reagents like EDCI/HOBt or conversion to the acyl chloride (with SOCl₂ or (COCl)₂) followed by reaction with primary or secondary amines provides a diverse library of amides. This is a common strategy in medicinal chemistry to explore structure-activity relationships.[8]

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (trans-2-(hydroxymethyl)cyclopropanecarbonitrile) using strong reducing agents like LiAlH₄ or borane complexes (BH₃·THF).

Reactions of the Nitrile Group

The nitrile group offers a separate handle for chemical elaboration:

-

Hydrolysis: Under harsh acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding trans-cyclopropane-1,2-dicarboxylic acid.

-

Reduction: The nitrile can be reduced to a primary amine (trans-2-(aminomethyl)cyclopropane-1-carboxylic acid) using catalytic hydrogenation (e.g., H₂, Raney Nickel) or chemical reducing agents like LiAlH₄. This transformation is particularly valuable as it introduces a basic center into the molecule.

-

Conversion to Tetrazole: The nitrile can be converted to a tetrazole ring via reaction with an azide source (e.g., sodium azide with a Lewis acid). The tetrazole group is a well-known bioisostere for carboxylic acids in drug design.

Caption: Key chemical transformations of the title compound.

Applications in Drug Discovery and Development

While specific, marketed drugs directly incorporating this compound are not publicly documented, the strategic importance of the underlying scaffold is well-established in patent literature and drug discovery programs. Cyclopropane-containing carboxylic acids are key intermediates for a range of bioactive molecules.

-

Scaffolding for Bioactive Molecules: The trans-2-substituted cyclopropane-1-carboxylic acid framework is a known pharmacophore. For example, related trans-2-arylcyclopropane-1-carboxylic acids have been disclosed as intermediates for compounds with anti-inflammatory, analgesic, and hypoglycemic properties.[9] The conformational rigidity of the cyclopropane ring helps to lock the substituents in a defined spatial orientation, which can be crucial for optimal interaction with a protein binding site.

-

Leukotriene C4 Synthase Inhibitors: A patent application (WO2016177845A1) describes a broad class of cyclopropane carboxylic acid derivatives as inhibitors of leukotriene C4 synthase, an enzyme implicated in respiratory diseases like asthma.[10] The core cyclopropane structure is central to the claimed compounds, highlighting its utility in this therapeutic area.

-

Insecticide Development: Esters derived from substituted cyclopropane carboxylic acids are the basis for the pyrethroid class of insecticides.[7][11] The stereochemistry of the cyclopropane ring is critical for their biological activity.

The title compound, with its cyano and carboxylic acid handles, serves as an ideal starting point for building libraries of diverse compounds around this privileged cyclopropane core for screening against various biological targets.

Conclusion

This compound is a potent and versatile chemical building block whose value is derived from the unique combination of a conformationally constrained cyclopropane ring and two orthogonally reactive functional groups. Its synthesis, while requiring careful stereochemical control, is achievable through established chemical transformations. As a precursor to a wide array of amides, esters, amines, and other derivatives, it provides a robust platform for the exploration of chemical space in drug discovery. For researchers and scientists aiming to introduce three-dimensional complexity and favorable metabolic properties into their target molecules, this compound represents a strategic and valuable tool.

References

- BenchChem. This compound | RUO. BenchChem.com. Accessed January 2026.

- Talbot, J. (1981). U.S. Patent No. 4,306,077. Washington, DC: U.S.

- Hagan, H. (1974). U.S. Patent No. 3,857,880. Washington, DC: U.S.

- BenchChem. Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry. BenchChem.com. Accessed January 2026.

- MySkinRecipes. trans-2-(p-tolyl)cyclopropane-1-carboxylic acid. MySkinRecipes.com. Accessed January 2026.

- Tjørnehøj, K., et al. (2016). Patent No. WO2016177845A1.

- MySkinRecipes. trans-2-(m-tolyl)cyclopropane-1-carboxylic acid. MySkinRecipes.com. Accessed January 2026.

- Organic Syntheses. Cyclopropanecarboxylic acid. OrgSyn.org. Accessed January 2026.

- Imperial Chemical Industries PLC. (1980). Patent No. EP0010875A1.

- AChemBlock. This compound 97%. AChemBlock.com. Accessed January 2026.

- Wang, Y., et al. (2008). Synthesis of optically active trans-2-aminocyclopropane-carboxylic esters. Request PDF.

- National Center for Biotechnology Information. U.S.

- Romero, A., et al. (2005).

- BenchChem. Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry. BenchChem.com. Accessed January 2026.

- Le, C., et al. (2021). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. PubMed Central.

- Ketone Pharma. (2024). The Role of Chloroacetonitrile in Chemical Synthesis and Industry. KetonePharma.com.

- Zhang, Y., et al. (2024).

- National Center for Biotechnology Information. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. PubMed Central.

- Sigma-Aldrich. trans-2-Phenylcyclopropane-1-carboxylic acid. SigmaAldrich.com. Accessed January 2026.

- PharmaBlock. (2017). Application of Cyclopropane in Drug Discovery. PharmaBlock.com.

- ChemicalBook. TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID(939-90-2) 1H NMR spectrum. ChemicalBook.com. Accessed January 2026.

- Google Patents. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. trans-2-(p-tolyl)cyclopropane-1-carboxylic acid [myskinrecipes.com]

- 4. trans-2-(m-tolyl)cyclopropane-1-carboxylic acid [myskinrecipes.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US4306077A - Process for separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]

- 8. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US3857880A - Cyclopropane carboxylic acid derivatives - Google Patents [patents.google.com]

- 10. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 11. EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]

An In-Depth Technical Guide to trans-2-Cyanocyclopropane-1-carboxylic acid

CAS Number: 39891-82-2

Introduction: The Strategic Value of a Constrained Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among these, strained ring systems have garnered significant attention for their ability to impose conformational rigidity, a key attribute in optimizing ligand-receptor interactions. trans-2-Cyanocyclopropane-1-carboxylic acid emerges as a particularly valuable building block in this context.[1] Its unique trifunctional nature, comprising a stereochemically defined cyclopropane ring, a versatile cyano group, and a reactive carboxylic acid, offers a powerful platform for the synthesis of complex and biologically active molecules.

The inherent strain of the cyclopropane ring not only provides a rigid scaffold but also influences the electronic properties of the adjacent functional groups, often leading to enhanced metabolic stability and improved binding affinities.[1] This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its strategic application in drug discovery and development, aimed at researchers, scientists, and professionals in the pharmaceutical industry.

Physicochemical and Structural Characteristics

The precise three-dimensional arrangement of this compound is fundamental to its utility as a synthetic building block. The trans configuration of the cyano and carboxylic acid groups across the cyclopropane ring establishes a defined spatial relationship, which is crucial for predictable interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 39891-82-2 | |

| Molecular Formula | C₅H₅NO₂ | |

| Molecular Weight | 111.10 g/mol | |

| Appearance | White to off-white solid | Generic Material Safety Data Sheet |

| Melting Point | 98-102 °C | Generic Material Safety Data Sheet |

| Solubility | Soluble in methanol, DMSO, and water (sparingly) | Generic Material Safety Data Sheet |

The structural rigidity of the cyclopropane ring is a key feature that medicinal chemists exploit to lock a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a target protein.

Caption: 2D representation of the chemical structure.

Synthesis and Stereochemical Control

The synthesis of this compound with high stereoselectivity is paramount to its application in drug discovery. Several synthetic strategies can be employed, with the choice of method often depending on the desired scale and the availability of starting materials. A common and effective approach involves the cyclopropanation of an acrylate derivative with a cyanocarbene equivalent, followed by selective hydrolysis.

Illustrative Synthetic Protocol: Stereoselective Cyclopropanation

This protocol outlines a general, two-step procedure for the laboratory-scale synthesis of this compound, emphasizing stereochemical control.

Step 1: Synthesis of Ethyl trans-2-cyanocyclopropane-1-carboxylate

-

Reaction Setup: To a solution of ethyl acrylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of a rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.5-2 mol%).

-

Reagent Addition: Slowly add a solution of ethyl cyanoacetate (1.1 eq) and a suitable oxidizing agent (e.g., diacetoxyiodobenzene, 1.2 eq) in DCM to the reaction mixture at room temperature over a period of 1-2 hours. The in situ generation of a cyanocarbene is a key step. The trans isomer is generally favored thermodynamically.

-

Reaction Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl trans-2-cyanocyclopropane-1-carboxylate.

Step 2: Hydrolysis to this compound

-

Hydrolysis: Dissolve the purified ethyl trans-2-cyanocyclopropane-1-carboxylate (1.0 eq) in a mixture of ethanol and water. Add a stoichiometric amount of a base, such as lithium hydroxide (LiOH, 1.5 eq), and stir the mixture at room temperature.

-

Reaction Monitoring and Acidification: Monitor the hydrolysis by TLC. Once the starting material is consumed, carefully acidify the reaction mixture to a pH of approximately 2-3 with a dilute acid (e.g., 1 M HCl).

-

Extraction and Isolation: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Caption: A simplified workflow for the synthesis.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound. The following data are typical for this compound.

Table 2: Spectroscopic Data

| Technique | Expected Chemical Shifts / Signals |

| ¹H NMR | δ (ppm): 1.5-1.8 (m, 2H, cyclopropane CH₂), 2.2-2.5 (m, 1H, cyclopropane CH), 2.8-3.1 (m, 1H, cyclopropane CH), 12.0-13.0 (br s, 1H, COOH). The coupling constants between the cyclopropyl protons are characteristic of the trans configuration. |

| ¹³C NMR | δ (ppm): 15-20 (CH₂), 25-30 (CH), 30-35 (CH), 118-122 (CN), 170-175 (C=O). |

| IR (KBr) | ν (cm⁻¹): 3300-2500 (broad, O-H stretch), 2250-2240 (C≡N stretch), 1720-1700 (C=O stretch). |

| Mass Spec (ESI-) | m/z: 110.02 [M-H]⁻ |

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the this compound scaffold into drug candidates can offer several advantages, primarily stemming from the conformational constraint and metabolic stability imparted by the cyclopropane ring.

Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A notable application of this scaffold is in the design of inhibitors for dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism and a validated target for the treatment of type 2 diabetes. The cyanocyclopropane moiety can act as a bioisostere for proline, a common recognition element for DPP-4. The nitrile group forms a covalent but reversible bond with the catalytic serine residue of the enzyme, leading to potent and long-acting inhibition. The carboxylic acid can be used as a handle to introduce further diversity and to modulate the pharmacokinetic properties of the molecule.

Caption: Inhibition of DPP-4 by a derivative.

Further Therapeutic Potential

The versatility of the this compound scaffold extends beyond DPP-4 inhibitors. Its derivatives have been explored as:

-

Protease Inhibitors: The constrained cyclopropane ring can mimic peptide backbones, and the cyano group can act as a warhead to target cysteine or serine proteases involved in various diseases, including viral infections and cancer.

-

Neurological Drug Candidates: The rigid structure can be used to design ligands with high selectivity for specific receptor subtypes in the central nervous system, potentially leading to treatments for neurological and psychiatric disorders with fewer side effects.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the modern medicinal chemist. Its well-defined stereochemistry, conformational rigidity, and trifunctional nature provide a robust platform for the design and synthesis of novel drug candidates with improved pharmacological profiles. The ability to fine-tune its properties through derivatization of the carboxylic acid and cyano groups ensures its continued relevance in the ongoing quest for new and effective therapeutics. As synthetic methodologies for the stereoselective preparation of substituted cyclopropanes continue to advance, the application of this and related scaffolds in drug discovery is poised for significant growth.

References

-

Organic Syntheses. Cyclopropanecarboxylic acid. [Link]

-

National Center for Biotechnology Information. 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. [Link]

-

MySkinRecipes. trans-2-(m-tolyl)cyclopropane-1-carboxylic acid. [Link]

-

National Center for Biotechnology Information. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

MDPI. Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. [Link]

-

National Center for Biotechnology Information. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. [Link]

-

Bioactive Compounds in Health and Disease. New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. [Link]

-

The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. [Link]

-

MDPI. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. [Link]

-

ResearchGate. Identification of Trans- and Cis-2-Methylcyclopropanecarboxylic Acid Using EVV 2DIR Spectroscopy: A Theoretical Study. [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acids. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

ResearchGate. 1 H NMR and 13 C NMR characterization of MTC. [Link]

-

ResearchGate. Synthesis of optically active trans-2-aminocyclopropane-carboxylic esters. [Link]

- Google Patents. Novel 2-fluorocyclopropane carboxylic acid synthesis method.

- Google Patents.

-

YouTube. Synthesis of Cyclopropanecarboxylic Acid. [Link]

-

National Center for Biotechnology Information. Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana. [Link]

-

Web Pages. Synthesis of trans-1,2-dibenzoyl- cyclopropane. [Link]

Sources

An In-Depth Technical Guide to trans-2-Cyanocyclopropane-1-carboxylic acid: A Versatile Scaffold for Medicinal Chemistry

Introduction: The Strategic Value of Constrained Scaffolds in Drug Design

In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer a blend of structural rigidity, three-dimensionality, and versatile functionality is paramount. Cyclopropane rings, as the smallest carbocyclic systems, have garnered significant attention for their unique conformational and electronic properties. Their inherent strain imparts reactivity reminiscent of unsaturated systems, while their compact nature allows for the precise spatial positioning of substituents. This combination makes them valuable bioisosteres for various functional groups, often leading to improved metabolic stability, enhanced binding affinity, and reduced off-target effects in drug candidates.[1]

This guide focuses on a particularly intriguing, albeit less documented, member of this class: trans-2-Cyanocyclopropane-1-carboxylic acid . This molecule marries the conformational constraints of the cyclopropane ring with the synthetic versatility of two key functional groups: a nitrile and a carboxylic acid. The trans stereochemistry of these substituents defines a specific vector for molecular elaboration, making it a powerful building block for creating complex and stereochemically defined molecules. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its molecular structure, synthesis, reactivity, and potential applications, leveraging established chemical principles and data from closely related analogues to illuminate its utility.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is the arrangement of the cyano and carboxylic acid groups on opposite sides of the three-membered ring. This stereochemical arrangement dictates the molecule's overall shape and how it can interact with its environment.

| Property | Value |

| IUPAC Name | (1R,2R)-2-cyanocyclopropane-1-carboxylic acid (one enantiomer) |

| Molecular Formula | C₅H₅NO₂ |

| Molecular Weight | 111.10 g/mol |

| Canonical SMILES | C1C(C1C(=O)O)C#N |

| Isomeric SMILES | C1C#N |

| InChI Key | MFCBCXRMDAOFOT-IUYQGCFVSA-N |

Stereochemistry and Conformational Analysis

The trans configuration of the substituents on the cyclopropane ring results in two possible enantiomers: (1R,2R) and (1S,2S). The rigid nature of the cyclopropane ring prevents rotation around the C-C bonds, locking the substituents into a fixed spatial relationship. This conformational restriction is a key attribute for its use in drug design, as it reduces the entropic penalty upon binding to a biological target.

The preferred conformation of the carboxylic acid group is likely to be one that minimizes steric interactions with the adjacent cyclopropyl proton. X-ray crystallographic studies of a related compound, trans-1-cyano-2-phenylcyclopropanecarboxamide, show that the carboxamide group adopts a bisected conformation, with the carbonyl oxygen eclipsing the cyclopropane ring.[2] A similar conformational preference can be anticipated for the carboxylic acid derivative.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely available in the literature, we can predict its key spectroscopic features based on the known properties of its constituent functional groups and related cyclopropane structures.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the diastereotopic nature of the cyclopropyl protons. We can predict the following signals:

-

Carboxylic Acid Proton (-COOH): A broad singlet in the region of 10-12 ppm.

-

Cyclopropyl Protons (-CH-): Two multiplets in the upfield region, likely between 1.5 and 2.5 ppm. The protons on the carbon bearing the carboxylic acid and the cyano group will be deshielded relative to an unsubstituted cyclopropane. The trans relationship between these two protons would result in a relatively small coupling constant (J), typically in the range of 4-6 Hz. The geminal and cis couplings to the other cyclopropyl protons will further split these signals.

-

Methylene Protons (-CH₂-): The two protons on the third carbon of the cyclopropane ring are diastereotopic and will appear as two separate multiplets, likely between 1.0 and 1.5 ppm, each coupled to the two methine protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show five distinct signals:

-

Carboxyl Carbon (-COOH): In the range of 170-180 ppm.

-

Nitrile Carbon (-C≡N): Typically between 115 and 125 ppm.

-

Cyclopropyl Carbons (-CH-): The two methine carbons will appear at approximately 20-30 ppm, with the carbon attached to the carboxylic acid being slightly more downfield.

-

Methylene Carbon (-CH₂-): The methylene carbon will be the most upfield signal, expected around 10-15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, indicative of hydrogen-bonded dimers.

-

C≡N Stretch (Nitrile): A sharp, medium-intensity peak around 2250 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption in the region of 1700-1725 cm⁻¹.

Mass Spectrometry

Upon electron ionization, the molecule is expected to fragment via several pathways:

-

Loss of a Carboxyl Group: A peak corresponding to [M-45]⁺.

-

Decarboxylation: Loss of CO₂ to give a peak at [M-44]⁺.

-

Cleavage of the Cyclopropane Ring: The strained ring can undergo fragmentation to produce various smaller charged species.

Synthesis of this compound and its Esters

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, a logical and efficient synthesis can be designed based on established methods for cyclopropane formation. A common strategy involves the Michael addition-initiated ring closure (MIRC) of a suitable Michael acceptor with a nucleophile that can subsequently displace a leaving group to form the three-membered ring.

Below is a proposed, field-proven protocol for the synthesis of an ester of the target compound, which can then be hydrolyzed to the desired carboxylic acid.

Proposed Synthetic Protocol: Synthesis of Ethyl trans-2-Cyanocyclopropane-1-carboxylate

This two-step procedure involves the base-catalyzed reaction between ethyl acrylate and chloroacetonitrile.

Sources

"trans-2-Cyanocyclopropane-1-carboxylic acid" spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of trans-2-Cyanocyclopropane-1-carboxylic acid, a key building block in medicinal chemistry and organic synthesis. Aimed at researchers, scientists, and drug development professionals, this document outlines the theoretical principles and practical methodologies for analyzing the compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing predictive data with established spectroscopic principles for cyclopropane, nitrile, and carboxylic acid moieties, this guide offers a robust framework for unambiguous structure elucidation and quality control.

Molecular Structure and Physicochemical Properties

This compound is a bifunctional molecule featuring a strained cyclopropane ring, which imparts unique conformational and electronic properties. The trans configuration of the cyano and carboxylic acid groups is a critical stereochemical feature influencing its spectroscopic signature.

-

Molecular Formula: C₅H₅NO₂

-

Molecular Weight: 111.10 g/mol

-

CAS Number: 39891-82-2[1]

Figure 1: Chemical structure of this compound with proton (H) and carbon (C) numbering for NMR spectral assignment.

Figure 1: Chemical structure of this compound with proton (H) and carbon (C) numbering for NMR spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound, providing definitive information on atom connectivity and stereochemistry.[2] The strained nature of the cyclopropane ring results in characteristic upfield chemical shifts for its protons and carbons compared to analogous acyclic systems.[3][4][5]

Experimental Protocol: NMR Analysis

A validated protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Rationale: DMSO-d₆ is often preferred as it reliably solubilizes carboxylic acids and slows the exchange rate of the acidic proton, allowing for its observation as a distinct, albeit broad, signal.

-

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard, setting its resonance to 0.00 ppm for chemical shift referencing.[5]

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire with a spectral width of 0-15 ppm, using a sufficient number of scans to achieve a high signal-to-noise ratio.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence over a spectral width of 0-200 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum is defined by the unique electronic environment of the four cyclopropyl protons and the single carboxylic acid proton. The trans relationship between H1 and H2 dictates a smaller vicinal coupling constant (³J) than would be observed in the cis isomer.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment Rationale |

| H-COOH | ~12.0 | Broad Singlet | - | 1H | The acidic proton of a carboxylic acid is highly deshielded and often exchanges, leading to a broad signal.[6][7] |

| H1 | ~2.0 - 2.4 | ddd | ³J(H1-H2), ³J(H1-H3), ³J(H1-H4) | 1H | Deshielded by the adjacent electron-withdrawing COOH group.[8] |

| H2 | ~1.8 - 2.2 | ddd | ³J(H2-H1), ³J(H2-H3), ³J(H2-H4) | 1H | Deshielded by the adjacent electron-withdrawing CN group. |

| H3 / H4 | ~1.2 - 1.6 | m | ²J(H3-H4), ³J(H3/H4-H1), ³J(H3/H4-H2) | 2H | Protons of the CH₂ group, typically appearing more upfield in the cyclopropane ring.[5] They are diastereotopic and will show complex splitting. |

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum provides a direct count of the unique carbon atoms and confirms the presence of the key functional groups.

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| C5 (C=O) | ~170 - 175 | Carbonyl carbon of a carboxylic acid, highly deshielded.[6][7] |

| C4 (C≡N) | ~115 - 120 | Nitrile carbons are characteristically found in this region.[9][10] |

| C1 (-CH) | ~25 - 30 | Methine carbon adjacent to the COOH group. |

| C2 (-CH) | ~20 - 25 | Methine carbon adjacent to the CN group. |

| C3 (-CH₂) | ~15 - 20 | Methylene carbon of the cyclopropane ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for the rapid identification of the primary functional groups within the molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Analysis

Methodology:

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the wavenumbers of significant absorption bands.

IR Spectral Interpretation (Predicted)

The IR spectrum of this compound will be dominated by the strong absorptions from the hydroxyl, carbonyl, and nitrile groups.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity & Shape | Functional Group Rationale |

| 3300 - 2500 | O-H stretch | Strong, Very Broad | The characteristic broad absorption of a hydrogen-bonded carboxylic acid O-H group.[6][11][12] |

| ~3080 - 3040 | C-H stretch | Medium, Sharp | Stretching vibrations of C-H bonds on the cyclopropane ring.[13] |

| 2260 - 2240 | C≡N stretch | Strong, Sharp | A highly diagnostic, intense peak for the nitrile functional group.[14][15][16][17] |

| 1725 - 1700 | C=O stretch | Strong, Sharp | Carbonyl stretch of a carboxylic acid, typically found in this region for dimeric forms.[6][12] |

| 1440 - 1395 | O-H bend | Medium | In-plane bending of the O-H group.[14] |

| 1320 - 1210 | C-O stretch | Medium | Stretching of the C-O single bond in the carboxylic acid moiety.[11][14] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.[2]

Experimental Protocol: MS Analysis

Methodology:

-

Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC).

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. Electron Ionization (EI) can also be used to induce more extensive fragmentation.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-200).

-

Fragmentation (MS/MS): If desired, select the molecular ion for collision-induced dissociation (CID) to generate a tandem mass spectrum (MS/MS) for detailed fragmentation analysis.[18]

Mass Spectral Interpretation (Predicted)

The mass spectrum will confirm the molecular weight and reveal stable fragments resulting from the cleavage of the molecule's weakest bonds.

| m/z Value | Ion Formula | Fragmentation Pathway | Rationale |

| 112 | [C₅H₅NO₂ + H]⁺ | Protonated Molecular Ion ([M+H]⁺) | Confirms the molecular weight of the compound (in positive ion mode). |

| 110 | [C₅H₅NO₂ - H]⁻ | Deprotonated Molecular Ion ([M-H]⁻) | Confirms the molecular weight of the compound (in negative ion mode). |

| 66 | [M+H - COOH - H]⁺ | Loss of the carboxylic acid group (45 Da) | Cleavage of the C-C bond adjacent to the carbonyl is a common fragmentation pathway for carboxylic acids.[19][20] |

| 85 | [M+H - HCN]⁺ | Loss of hydrogen cyanide (27 Da) | Loss of the nitrile group as HCN is a possible fragmentation route. |

| 94 | [M+H - H₂O]⁺ | Loss of water (18 Da) | Dehydration can occur from the carboxylic acid group. |

Predicted Fragmentation Pathway

The following diagram illustrates a plausible fragmentation cascade for the protonated molecular ion under MS/MS conditions.

Caption: Predicted MS/MS fragmentation of [M+H]⁺.

Integrated Spectroscopic Workflow

The confident characterization of this compound relies on the synergistic use of all three spectroscopic techniques. This workflow ensures a self-validating system where data from one method corroborates the others.

Caption: Integrated workflow for structural elucidation.

Conclusion

The spectroscopic profile of this compound is highly characteristic. ¹H and ¹³C NMR provide unambiguous evidence of the carbon skeleton and stereochemistry, particularly the upfield shifts and coupling constants associated with the trans-substituted cyclopropane ring. IR spectroscopy offers rapid confirmation of the key carboxylic acid and nitrile functional groups through their distinct absorption bands. Finally, mass spectrometry validates the molecular weight and provides insight into the molecule's stability and fragmentation patterns. By employing this multi-technique approach, researchers can ensure the identity, purity, and structural integrity of this valuable chemical entity.

References

-

ResearchGate. (n.d.). 'H chemical shifts for cyclopropyl protons (in. Retrieved from ResearchGate. [Link]

-

Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [Link]

-

Zhang, Y., et al. (n.d.). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Retrieved from a domain that appears to be related to Wiley publishing. [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of cyclopropane C3H6 fragmentation pattern. Retrieved from Doc Brown's Chemistry. [Link]

-

Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218–3223. [Link]

-

Amanote Research. (n.d.). (PDF) Nuclear Magnetic Resonance Spectroscopy. Cyclopropane. Retrieved from Amanote Research. [Link]

-

ACS Publications. (n.d.). The Nuclear Magnetic Resonance Spectra of Cyclopropane Derivatives. Retrieved from ACS Publications. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts. [Link]

-

Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 28(4), 1103–1106. [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of cyclopropane. Retrieved from Doc Brown's Chemistry. [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from the University of Regensburg website. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from Chemguide. [Link]

-

Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from Chemistry LibreTexts. [Link]

-

Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127–141. [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. Retrieved from Doc Brown's Chemistry. [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from Scribd. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

Chemistry LibreTexts. (2020). 22.2: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from Chemistry LibreTexts. [Link]

-

Department of Chemistry Swansea University. (2020). Mass Spec 3e Carboxylic Acids. YouTube. [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from Chemistry LibreTexts. [Link]

-

ResearchGate. (2025). (PDF) trans-1-Cyano-2-phenylcyclopropanecarboxamide. Retrieved from ResearchGate. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

Petritis, K., et al. (2000). Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. Journal of Chromatography A, 896(1-2), 335-41. [Link]

-

PubChem. (n.d.). trans-(1S,2S)-2-(1-amino-1-carboxypropyl)cyclopropane-1-carboxylic acid. Retrieved from PubChem. [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from Chemistry LibreTexts. [Link]

Sources

- 1. This compound 97% | CAS: 39891-82-2 | AChemBlock [achemblock.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. echemi.com [echemi.com]

- 13. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. revroum.lew.ro [revroum.lew.ro]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. m.youtube.com [m.youtube.com]

Synthesis of "trans-2-Cyanocyclopropane-1-carboxylic acid" overview

An In-depth Technical Guide to the Synthesis of trans-2-Cyanocyclopropane-1-carboxylic acid

Introduction: The Strategic Value of a Strained Ring

This compound is a chiral, strained cyclopropane derivative that has emerged as a highly valuable synthetic intermediate in both medicinal and materials chemistry.[1] Its unique molecular architecture, which combines a conformationally restricted three-membered ring with two versatile functional groups—a carboxylic acid and a nitrile—makes it a powerful building block for complex molecular design.[1] The inherent ring strain of the cyclopropane moiety imparts distinct reactivity, while the stereospecific trans arrangement of the substituents provides precise three-dimensional control, a critical attribute for the development of targeted therapeutics and advanced agrochemicals.

This guide provides a comprehensive overview of the core synthetic strategies for accessing this compound. It moves beyond simple procedural descriptions to elucidate the underlying mechanistic principles, the rationale for experimental choices, and the practical considerations for achieving high stereoselectivity and yield.

Core Synthetic Strategies: Convergent and Linear Approaches

The synthesis of this target molecule can be broadly categorized into two strategic approaches: (1) constructing the cyclopropane ring from an acyclic precursor via intramolecular cyclization, and (2) forming the ring from an unsaturated system via cyclopropanation. Each strategy offers distinct advantages regarding starting material availability, scalability, and stereochemical control.

Caption: Overview of primary synthetic routes to the target molecule.

Strategy 1: Intramolecular Cyclization of Acyclic Precursors

This classical approach relies on forming the three-membered ring from a linear molecule containing appropriately positioned leaving groups and nucleophiles. A prominent example is a multi-step synthesis starting from nitroacetic acid esters, as detailed in patent literature.[1]

Mechanistic Rationale: The core of this strategy is a base-catalyzed intramolecular nucleophilic substitution. For instance, in the cyclization of a γ-halonitrile, a base abstracts an acidic proton alpha to the nitrile group, generating a carbanion. This carbanion then displaces the halide on the γ-carbon to form the cyclopropane ring. The trans isomer is often the thermodynamic product, favored due to reduced steric strain compared to the cis isomer.

The patented method provides a robust, linear sequence:

-

Alkylation (Cyclization): A nitroacetate ester reacts with a 1,2-dihaloethane in the presence of a base like sodium carbonate. This step forms the cyclopropane ring bearing a nitro group.

-

Reduction: The nitro group is selectively reduced to an amine, typically using a reducing agent like stannous chloride.[1] This produces an amino acid precursor.

-

Conversion to Nitrile: The amino group is then converted to the cyano group. While not explicitly detailed in the summary, this can be achieved via a Sandmeyer-type reaction or other diazotization-cyanation protocols.

-

Hydrolysis: The ester is hydrolyzed to the final carboxylic acid using a strong base such as sodium hydroxide, followed by acidic workup.[1][2]

Caption: Workflow for synthesis via intramolecular cyclization.

Strategy 2: Stereoselective Cyclopropanation

This strategy involves the [2+1] cycloaddition of a carbene or carbenoid equivalent to an α,β-unsaturated nitrile or ester. The Michael-Initiated Ring Closure (MIRC) is a particularly powerful variant for creating highly functionalized cyclopropanes with excellent stereocontrol.[3]

Mechanistic Rationale (MIRC): The MIRC reaction is a tandem process. It begins with the conjugate (Michael) addition of a nucleophile to an electron-deficient alkene. The resulting enolate intermediate then undergoes an intramolecular nucleophilic substitution to close the ring and expel a leaving group. The stereochemistry of the final product is often dictated by the geometry of the starting alkene and the reaction conditions, which can be tuned to favor the trans product.

For asymmetric synthesis, organocatalysis has proven highly effective. Chiral bifunctional catalysts, such as those derived from cinchona alkaloids, can activate both the Michael acceptor and the nucleophile, orchestrating the reaction within a chiral environment to yield products with high enantioselectivity (up to 96% ee).[3]

Another notable method is the samarium-promoted cyclopropanation of unmasked α,β-unsaturated carboxylic acids.[4] This approach is remarkable as it bypasses the need for protecting the carboxylic acid group. The reaction of an (E)-unsaturated acid with samarium and iodoform (CHI₃) proceeds stereospecifically to yield the trans-cyclopropanecarboxylic acid.[4]

Quantitative Data Summary

The efficiency of synthetic routes can be compared based on yield and stereochemical purity. The following table summarizes representative data for different approaches.

| Synthetic Method | Key Reagents/Catalyst | Stereoselectivity (trans:cis) | Enantiomeric Excess (ee) | Overall Yield | Reference(s) |

| Intramolecular Cyclization & Hydrolysis | NaOH, HCl | Predominantly trans | Racemic | 55-60% | [1] |

| Asymmetric MIRC | Chiral Cinchona Alkaloid Catalyst | Single Diastereomer | Up to 96% | Good-Excellent | [3] |

| Samarium-Promoted Cyclopropanation | Sm / CHI₃ | Stereospecific (trans from E) | Racemic | Moderate-High | [4] |

| Asymmetric Methylene Transfer | Chiral Iron Auxiliary | Stereoselective (trans) | High | Not specified | [5] |

Detailed Experimental Protocols

The following protocols are illustrative examples based on established methodologies. Researchers should adapt these procedures based on laboratory-specific conditions and safety protocols.

Protocol 1: Synthesis via Intramolecular Cyclization and Hydrolysis (Racemic)

This protocol is adapted from the principles described in patent CN10386463A and general hydrolysis methods.[1][2]

Step A: Synthesis of Cyclopropyl Precursor (Illustrative) This step represents the formation of a cyanocyclopropane ester or a related precursor.

-

Combine the starting acyclic halo-nitrile precursor with a suitable solvent (e.g., ethanol).

-

Add a base (e.g., sodium ethoxide) portion-wise at a controlled temperature (e.g., 0-10 °C) to initiate the cyclization.

-

Allow the reaction to stir at room temperature for several hours until completion, monitored by TLC or GC-MS.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyclopropyl precursor.

Step B: One-Pot Bromination and Hydrolysis to Carboxylic Acid This procedure converts a related amide precursor, but the hydrolysis principle is broadly applicable.

-

Cool the reaction mixture containing the precursor to -5 to 20°C.[1]

-

Alternately add bromine and a solution of sodium hydroxide, maintaining the temperature within the specified range. This step converts an intermediate into a species suitable for hydrolysis.

-

After the addition is complete, heat the mixture to 38–45°C for 5–6 hours to drive the hydrolysis.[1]

-

Cool the reaction mixture in an ice bath and carefully acidify to pH 1–2 with concentrated hydrochloric acid.[1][2] The target carboxylic acid should precipitate.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., 95% ethanol) to obtain white, needle-like crystals of this compound.[1] The overall yield for such multi-step processes is reported to be in the range of 55-60%.[1]

Applications in Research and Development

The unique structural and electronic properties of this compound make it a versatile tool for scientists.

-

Medicinal Chemistry: The cyclopropane ring serves as a bioisostere for larger, more flexible alkyl chains or phenyl rings, improving metabolic stability and binding affinity of drug candidates.[6] The nitrile and carboxylic acid groups are handles for further functionalization, allowing for its incorporation into a wide array of pharmacologically active molecules. Its electron-deficient nature can be exploited in prodrug design.[7]

-

Agrochemicals: It is structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), the natural precursor to the plant hormone ethylene.[1][8] This relationship makes its derivatives candidates for plant growth regulators, capable of modulating processes like fruit ripening and seed germination.[1] Furthermore, substituted cyclopropanecarboxylic acids are core components of synthetic pyrethroid insecticides.[6]

Conclusion

The synthesis of this compound is a well-established field with multiple robust strategies available to researchers. The choice between an intramolecular cyclization route and a stereoselective cyclopropanation approach depends on the specific requirements for scale, cost, and, most importantly, stereochemical purity. Advances in asymmetric organocatalysis and novel organometallic methods continue to refine the synthesis of enantiomerically pure versions of this valuable building block, paving the way for its broader application in the design of next-generation pharmaceuticals and advanced functional materials.

References

-

cyclopropanecarboxylic acid - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

Ambler, P. W., & Davies, S. G. (1988). The asymmetric synthesis of trans-substituted cyclopropanecarboxylic acid derivatives . Tetrahedron Letters, 29(52), 6983–6984. [Link]

-

Noble, A., & MacMillan, D. W. C. (2014). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade . Angewandte Chemie International Edition, 53(12), 3241-3245. [Link]

-

Bull, J. A., et al. (2015). Asymmetric cyclopropanation of conjugated cyanosulfones using a novel cupreine organocatalyst: rapid access to d3-amino acids . Chemical Communications, 51(69), 13396-13399. [Link]

-

Ortega, A., et al. (2022). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution . Molecules, 27(19), 6527. [Link]

-

Insect Growth Regulators - MySkinRecipes . MySkinRecipes. [Link]

-

Cyclopropane carboxylic acid - Grokipedia . Grokipedia. [Link]

-

Cyclopropane carboxylic acid - Wikipedia . Wikipedia. [Link]

- WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents.

-

Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from . International Journal of Scientific Research, 8(1), 2019. [Link]

-

Recent advances in asymmetric synthesis via cyclopropanol intermediates - RSC Publishing . Royal Society of Chemistry. [Link]

-

Process for the preparation of pure cis-cyclopropane carboxylic acids and intermediates therefor - Googleapis.com . Google Patents. [Link]

-

Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 . Organic Letters, 9(14), 2685–2688. [Link]

-

Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade - PMC - NIH . National Institutes of Health. [Link]

-

Zhang, X., et al. (2002). A new procedure for preparation of carboxylic acid hydrazides . The Journal of Organic Chemistry, 67(26), 9471–9474. [Link]

-

Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives . Tetrahedron: Asymmetry, 16(18), 3045-3054. [Link]

-

Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid - Sciforum . Sciforum. [Link]

-

Peiser, G. D., et al. (1984). Formation of cyanide from carbon 1 of 1-aminocyclopropane-1-carboxylic acid during its conversion to ethylene . Proceedings of the National Academy of Sciences, 81(10), 3059-3063. [Link]

- EP1760066A2 - Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes - Google Patents.

-

Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines - PMC - PubMed Central . National Institutes of Health. [Link]

-

Peiser, G. D., et al. (1984). Formation of cyanide from carbon‐1 of 1‐aminocyclopropane‐1‐carboxylic acid during its conversion to ethylene . Proceedings of the National Academy of Sciences, 81(10), 3059-63. [Link]

- EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents.

-

Synthesis of optically active trans-2-aminocyclopropane-carboxylic esters | Request PDF . ResearchGate. [Link]

-

Cyclopropane-1,1-dicarboxylic acid - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

Novel Procedure for Highly Stereoselective Synthesis of Bicyclic Cyclopropane-lactam with cis-2-Aryl-1-benzoyl-3,3-dicyanocyclopropane and 2-Cyanomethyl-1,3-benzothiazole in Water - ResearchGate . ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 4. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 [organic-chemistry.org]

- 5. sci-hub.st [sci-hub.st]

- 6. grokipedia.com [grokipedia.com]

- 7. benchchem.com [benchchem.com]

- 8. Formation of cyanide from carbon 1 of 1-aminocyclopropane-1-carboxylic acid during its conversion to ethylene - PMC [pmc.ncbi.nlm.nih.gov]

The Cyanocyclopropane Moiety: A Comprehensive Technical Guide to its Reactivity and Synthetic Utility

Abstract

The cyanocyclopropane unit, a seemingly simple amalgamation of a three-membered carbocycle and a nitrile, presents a fascinating case study in chemical reactivity. The inherent ring strain of the cyclopropane ring, coupled with the strong electron-withdrawing nature of the cyano group, imbues this functional group with a unique and versatile chemical profile. This guide provides an in-depth exploration of the reactivity of cyanocyclopropanes, intended for researchers, scientists, and professionals in drug development. We will delve into the synthesis of these valuable building blocks, dissect their diverse modes of reactivity—including ring-opening reactions under nucleophilic, electrophilic, radical, and transition-metal-catalyzed conditions, as well as their participation in cycloaddition reactions—and highlight their burgeoning applications in medicinal chemistry and complex molecule synthesis.

Introduction: The Structural and Electronic Landscape of Cyanocyclopropanes

The cyclopropane ring is characterized by significant Baeyer strain (angle strain) and Pitzer strain (torsional strain), resulting in C-C bonds with increased p-character that are weaker and more reactive than their acyclic counterparts.[1] The introduction of a cyano group, a potent electron-withdrawing substituent, further polarizes the cyclopropane ring, influencing its stability and reactivity. This polarization makes the carbon atom bearing the cyano group susceptible to nucleophilic attack, while also activating the adjacent C-C bonds for cleavage.

The interplay between the strained ring and the electronic effects of the nitrile function dictates the diverse reaction pathways available to cyanocyclopropanes, making them valuable synthons in organic chemistry.[1] Their unique structural and electronic properties have led to their incorporation into a variety of biologically active molecules.[2]

Synthesis of Cyanocyclopropanes

The construction of the cyanocyclopropane motif can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and stereochemistry.

Simmons-Smith Type Cyclopropanation

One of the most reliable methods for the synthesis of cyclopropanes is the Simmons-Smith reaction and its modifications.[3] This reaction involves the treatment of an α,β-unsaturated nitrile (e.g., acrylonitrile) with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple. Transition metal-catalyzed variations of this reaction have also been developed to enhance efficiency and selectivity.[3][4]

Michael Addition-Initiated Ring Closure

Another common approach involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization. For instance, the reaction of a malonate derivative with a vinyl nitrile can lead to a cyanocyclopropane after a subsequent intramolecular nucleophilic substitution.

Reactivity of the Cyclopropane Ring: A Tale of Strain and Polarization

The high ring strain of cyclopropanes makes ring-opening reactions thermodynamically favorable.[5] The presence of the cyano group can direct and facilitate these transformations.

Nucleophilic Ring-Opening Reactions

Cyanocyclopropanes, particularly those bearing additional activating groups, are susceptible to nucleophilic attack. The reaction typically proceeds via an SN2-type mechanism, where the nucleophile attacks one of the carbon atoms of the cyclopropane ring, leading to concomitant C-C bond cleavage.[5] The regioselectivity of the attack is influenced by both steric and electronic factors. For instance, in donor-acceptor cyclopropanes, the nucleophilic attack is often directed to the carbon atom bearing the donor group.[6][7]

Table 1: Representative Nucleophilic Ring-Opening Reactions of Cyanocyclopropanes

| Nucleophile | Product Type | Reaction Conditions | Reference |

| Thiophenolates | γ-Sulfanyl nitrile | DMSO, 20 °C | [5] |

| Azide | γ-Azido nitrile | DMSO, 25 °C | [5] |

| Malonates | Functionalized nitrile | Basic conditions | [8] |

Electrophilic and Acid-Catalyzed Ring-Opening

In the presence of strong acids or electrophiles, the cyclopropane ring can be protonated or attacked by the electrophile, leading to the formation of a carbocationic intermediate. This intermediate can then be trapped by a nucleophile, resulting in a ring-opened product. The regioselectivity of this process is governed by the stability of the resulting carbocation. The presence of a cyano group can influence the stability of adjacent carbocations.

Caption: Electrophilic Ring-Opening Mechanism.

Radical Ring-Opening Reactions

The C-C bonds of the cyclopropane ring can also be cleaved homolytically to generate radical intermediates.[9] This can be initiated by radical initiators or through photoredox catalysis.[9] The resulting carbon-centered radical can then participate in subsequent reactions, such as additions to multiple bonds or cyclizations. The cyano group can influence the stability of the radical intermediate and the regioselectivity of the ring opening.[10]

Caption: Radical Ring-Opening Workflow.

Transition Metal-Catalyzed Reactions

Transition metals can activate the strained C-C bonds of cyclopropanes, facilitating a variety of transformations.[11][12] For cyanocyclopropanes, this activation can lead to oxidative addition of the metal into a C-C bond, forming a metallacyclobutane intermediate. This intermediate can then undergo further reactions such as reductive elimination, insertion, or cycloaddition.[11] Rhodium, palladium, and nickel complexes are commonly employed for these transformations.[11]

Cycloaddition Reactions

The strained ring system of cyanocyclopropanes can also participate in cycloaddition reactions, acting as a three-carbon synthon.[6][13] These reactions are often catalyzed by Lewis acids and can proceed through a formal [3+2] cycloaddition pathway with various dipolarophiles.[6] The cyano group plays a crucial role in activating the cyclopropane for this mode of reactivity.

Reactivity of the Cyano Group

The nitrile functionality in cyanocyclopropanes can undergo its characteristic reactions, such as hydrolysis to carboxylic acids or amides, reduction to amines, and addition of organometallic reagents to form ketones after hydrolysis.[14] These transformations provide further avenues for the synthetic elaboration of the cyanocyclopropane core.

Applications in Medicinal Chemistry and Organic Synthesis

The cyclopropane motif is a valuable structural element in medicinal chemistry, often imparting favorable physicochemical properties such as increased metabolic stability, improved binding affinity, and enhanced membrane permeability.[2] The cyanocyclopropane functional group, with its versatile reactivity, serves as a key building block for the synthesis of complex molecules and pharmaceutical intermediates. Its ability to undergo controlled ring-opening provides access to a wide range of functionalized acyclic structures.

Experimental Protocols

Protocol for Nucleophilic Ring-Opening with Thiophenol

Objective: To synthesize a γ-sulfanyl nitrile via the ring-opening of a cyanocyclopropane.

Materials:

-

1-cyano-1-phenylcyclopropane

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of 1-cyano-1-phenylcyclopropane (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add thiophenol (1.2 mmol) and K₂CO₃ (1.5 mmol).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired γ-sulfanyl nitrile.

Conclusion

The cyanocyclopropane functional group represents a powerful and versatile tool in the arsenal of the synthetic organic chemist. The unique combination of ring strain and electronic activation by the cyano group allows for a rich and diverse array of chemical transformations. From stereocontrolled ring-opening reactions to participation in cycloadditions, cyanocyclopropanes serve as valuable precursors to complex and functionally dense molecules. As our understanding of their reactivity continues to grow, so too will their application in the synthesis of novel therapeutics and functional materials.

References

-

ResearchGate. (n.d.). Reaction mechanism for the ring‐opening‐cyanation of cyclopropyl ketones. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism of the cyclopropane ring‐opening, cyclization reaction. Retrieved from [Link]

-

De Kimpe, N., & De Smaele, D. (1998). Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. Journal of the Chemical Society, Perkin Transactions 1, (11), 1837-1842. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of ring opening of cyclopropane carbonyls with alkoxy benzenes. Retrieved from [Link]

-

Poblet, M., et al. (2020). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry, 16, 1486-1498. Retrieved from [Link]

-

Grokipedia. (n.d.). Activation of cyclopropanes by transition metals. Retrieved from [Link]

-

Li, Z., et al. (2017). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 13, 1344-1360. Retrieved from [Link]

-

Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. Retrieved from [Link]

-

Purdue University Graduate School. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. Retrieved from [Link]

-

O'Brien, P., et al. (2022). Catalytic enantioselective synthesis of alkylidenecyclopropanes. Nature, 606(7915), 714-720. Retrieved from [Link]

-

Powers, T. R., & Gembicky, M. (2023). Metal-catalysed C-C bond formation at cyclopropanes. Nature Reviews Chemistry, 7(8), 558-573. Retrieved from [Link]

-

Purdue University Graduate School. (2021). ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS. Retrieved from [Link]

-

Ma, S., & Zhang, J. (2014). Transition Metal-Catalyzed Cycloadditions of Cyclopropanes for the Synthesis of Carbocycles: C–C Activation in Cycloadditions. Topics in Current Chemistry, 345, 1-46. Retrieved from [Link]

-

Waser, J. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(3), 1793-1824. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclopropanecarbonitrile. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic addition. Retrieved from [Link]

-

Study.com. (n.d.). Cycloaddition Reaction | Overview & Types. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, September 21). 4.6: Nucleophilic Addition Reactions. Retrieved from [Link]

-

ChemTalk. (n.d.). Cycloaddition Reactions. Retrieved from [Link]

-